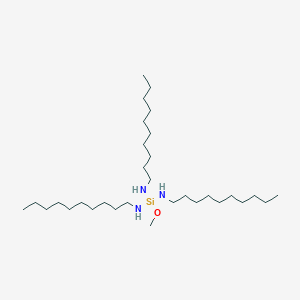![molecular formula C11H8BrN3OS B14174636 N'-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14174636.png)
N'-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This compound is derived from the condensation of 4-bromothiophene-2-carbaldehyde and pyridine-4-carbohydrazide. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 4-bromothiophene-2-carbaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed with cold ethanol, and dried under vacuum.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
N’-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
N’-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: Schiff bases are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be explored for its potential therapeutic applications.
Coordination Chemistry: Schiff bases can form stable complexes with transition metals, making them useful in the study of coordination compounds and catalysis.
Material Science: Schiff bases are used in the development of organic materials with specific electronic and optical properties.
作用機序
The mechanism of action of N’-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide is not well-documented. Schiff bases generally exert their effects through interactions with biological macromolecules, such as proteins and nucleic acids. The azomethine group (–NHN=CH–) in Schiff bases can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]nicotinohydrazide
Uniqueness
N’-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal and coordination chemistry.
特性
分子式 |
C11H8BrN3OS |
|---|---|
分子量 |
310.17 g/mol |
IUPAC名 |
N-[(Z)-(4-bromothiophen-2-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C11H8BrN3OS/c12-9-5-10(17-7-9)6-14-15-11(16)8-1-3-13-4-2-8/h1-7H,(H,15,16)/b14-6- |
InChIキー |
FCWGTGZMXDQWGJ-NSIKDUERSA-N |
異性体SMILES |
C1=CN=CC=C1C(=O)N/N=C\C2=CC(=CS2)Br |
正規SMILES |
C1=CN=CC=C1C(=O)NN=CC2=CC(=CS2)Br |
溶解性 |
13.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


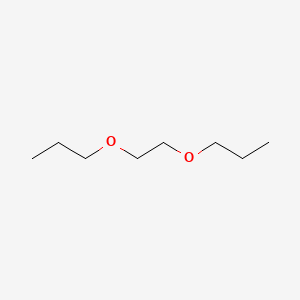
![Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14174557.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B14174567.png)
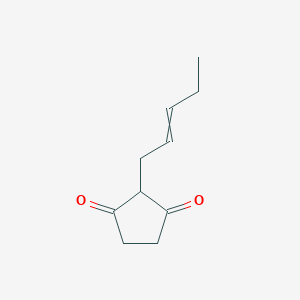
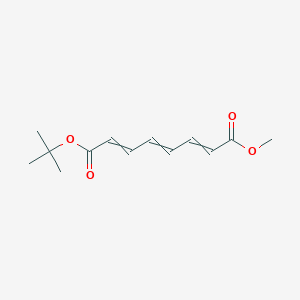
![5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid](/img/structure/B14174584.png)
![5-[(4-Nitrophenyl)methyl]pyridin-3-ol](/img/structure/B14174586.png)
![5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14174601.png)
![[(3-Bromo[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B14174609.png)
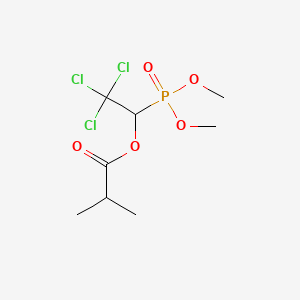
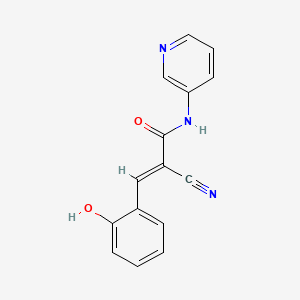
![2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14174622.png)

